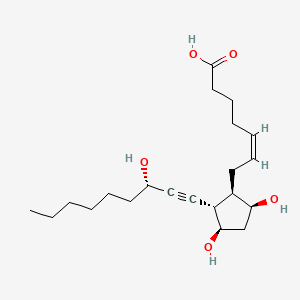
20-Methyl-13,14-didehydro-pgf2alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Methyl-13,14-didehydro-pgf2alpha, also known as this compound, is a useful research compound. Its molecular formula is C21H34O5 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties and Mechanism of Action
20-Methyl-13,14-didehydro-prostaglandin F2α acts primarily as a selective antagonist of prostaglandins, particularly PGF2α and PGE2. Research indicates that it exhibits competitive antagonistic activity on smooth muscle preparations, such as the rat uterus, suggesting its role in modulating uterine contractions and possibly influencing reproductive processes .
Applications in Reproductive Health
The primary application of 20-Methyl-13,14-didehydro-prostaglandin F2α is in reproductive health. Its antagonistic effects on prostaglandins make it a candidate for managing conditions related to abnormal uterine contractions.
Case Studies
- In vitro studies have demonstrated that this compound can effectively reduce contractions induced by PGF2α in uterine tissues . This property could be harnessed in clinical settings to manage dysmenorrhea or prevent premature labor.
Cardiovascular Research
Emerging studies suggest that 20-Methyl-13,14-didehydro-prostaglandin F2α may have implications in cardiovascular research. Prostaglandins play a significant role in vascular function and blood pressure regulation.
Findings
- Research indicates that prostaglandins can influence vascular remodeling and platelet activation, which are critical factors in cardiovascular diseases . The antagonistic properties of 20-Methyl-13,14-didehydro-prostaglandin F2α may provide insights into managing conditions like hypertension and atherosclerosis.
Potential Therapeutic Uses
The unique profile of 20-Methyl-13,14-didehydro-prostaglandin F2α opens avenues for therapeutic applications beyond reproductive health.
Therapeutic Areas
- Pain Management : Its ability to inhibit prostaglandin-mediated pain pathways could be explored for analgesic applications.
- Inflammatory Conditions : Given the role of prostaglandins in inflammation, this compound may serve as a therapeutic agent in conditions characterized by excessive inflammatory responses.
Summary Table of Applications
Propriétés
Numéro CAS |
59476-66-3 |
|---|---|
Formule moléculaire |
C21H34O5 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxynon-1-ynyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O5/c1-2-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26/h5,8,16-20,22-24H,2-4,6-7,9-12,15H2,1H3,(H,25,26)/b8-5-/t16-,17+,18+,19-,20+/m0/s1 |
Clé InChI |
MAALIOOFFJXENL-UWJLIRLQSA-N |
SMILES |
CCCCCCC(C#CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
SMILES isomérique |
CCCCCC[C@@H](C#C[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCCC(C#CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Synonymes |
20-methyl-13,14-(didehydroprostaglandin) F2alpha 20-methyl-13,14-didehydro-PGF2alpha |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















